molecular formula C11H15N3O2 B6631606 5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid

5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid

Cat. No. B6631606
M. Wt: 221.26 g/mol
InChI Key: WXUAUJSVQCQVJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid, also known as EPYC, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. EPYC belongs to the class of pyrazine carboxylic acids and is structurally similar to other compounds that have been found to exhibit biological activity. In

Scientific Research Applications

5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid has been studied for its potential therapeutic applications in various fields of scientific research. One of the most promising applications of 5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid is in the treatment of cancer. Studies have shown that 5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid exhibits anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. 5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid has also been investigated for its potential use as an anti-inflammatory agent, as it has been found to suppress the production of inflammatory cytokines.

Mechanism of Action

The mechanism of action of 5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid is not yet fully understood. However, it is believed that 5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid exerts its biological effects by modulating various signaling pathways in cells. For example, 5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. 5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid has also been found to activate the AMPK signaling pathway, which plays a role in energy metabolism and cell proliferation.
Biochemical and Physiological Effects
5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid has been shown to exhibit various biochemical and physiological effects in cells and organisms. For example, 5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid has been found to induce cell cycle arrest and apoptosis in cancer cells. 5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid has also been shown to reduce the production of reactive oxygen species and enhance the antioxidant capacity of cells. In addition, 5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid has several advantages for use in lab experiments. For example, 5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid is relatively easy to synthesize and purify, making it readily available for use in research. 5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid is also stable under a wide range of conditions, which allows for its use in various experimental settings. However, there are also some limitations to the use of 5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid in lab experiments. For example, 5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid has low solubility in aqueous solutions, which can limit its bioavailability and efficacy. In addition, the mechanism of action of 5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid is not yet fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid. One area of interest is the development of more efficient and effective synthesis methods for 5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid. Another area of research is the elucidation of the mechanism of action of 5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid, which could lead to the development of more targeted and specific therapeutic applications. Additionally, further studies are needed to investigate the safety and efficacy of 5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid in animal models and human clinical trials. Finally, the potential use of 5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid in combination with other compounds or therapies should also be explored.

Synthesis Methods

The synthesis of 5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid involves the reaction of 3-ethylpyrrolidine with pyrazine-2-carboxylic acid in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid as the final product. The purity and yield of 5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent choice.

properties

IUPAC Name

5-(3-ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-2-8-3-4-14(7-8)10-6-12-9(5-13-10)11(15)16/h5-6,8H,2-4,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUAUJSVQCQVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCN(C1)C2=NC=C(N=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid

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